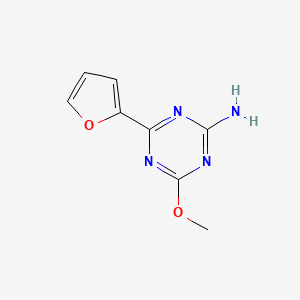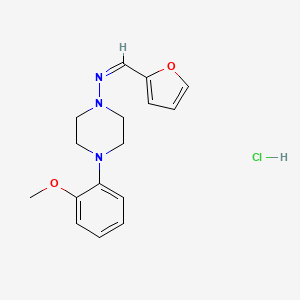![molecular formula C20H19F3N6O B5538883 4-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5538883.png)
4-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves reactions of sodium salt of hydroxy-propenones with different heterocyclic amines. The synthesis can also include steps like cyclocondensation of certain precursors under specific conditions, such as microwave irradiation, which leads to the formation of desired pyrimidine structures. These synthetic strategies are crucial for developing compounds with potential biological activities (Mohamed et al., 2011).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including our compound, is typically confirmed using techniques such as elemental analysis, spectral data, and X-ray crystallography. These methods ensure the identification of the correct molecular framework and the arrangement of the atoms within the compound, which is critical for understanding its chemical behavior and biological activity (Mekky et al., 2021).
Chemical Reactions and Properties
Pyrimidine derivatives engage in various chemical reactions, contributing to their chemical diversity and the breadth of their biological activities. These reactions include interactions with different reagents and conditions, leading to the synthesis of a wide array of pyrimidine-based structures, showcasing the versatility and reactivity of the pyrimidine core (Abdelhamid et al., 2016).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting points, and crystalline structure, are essential for their application in different fields. These properties can significantly influence the compound's behavior in biological systems and its formulation into usable drugs or agricultural chemicals. The physical characteristics are usually determined after the compound's synthesis and purification (Ammar et al., 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity with various functional groups, stability under different conditions, and the ability to undergo specific transformations, define the utility and application range of pyrimidine derivatives. These properties are critical in designing compounds with desired biological activities and chemical behaviors (Abdelhamid et al., 2007).
Applications De Recherche Scientifique
Synthesis and Evaluation of Heterocyclic Compounds
Insecticidal and Antibacterial Potential : Pyrimidine linked pyrazole heterocyclics have been synthesized using microwave irradiative cyclocondensation and evaluated for their insecticidal and antibacterial potential. These compounds showed activity against Pseudococcidae insects and selected microorganisms, highlighting their potential in developing new insecticides and antibiotics (Deohate & Palaspagar, 2020).
Antiviral Activity : Benzamide-based 5-aminopyrazoles and their fused heterocycles have been synthesized, showing remarkable activity against the avian influenza virus, indicating their potential in antiviral drug development (Hebishy, Salama, & Elgemeie, 2020).
Antimicrobial Agents : Novel thiophene-based heterocycles have shown potent antimicrobial activities, with some compounds exhibiting higher activity than standard drugs against certain fungal species, demonstrating their utility in antimicrobial therapy (Mabkhot et al., 2016).
Synthesis of Novel Compounds : A green one-pot, solvent-free synthesis approach has been developed for pyrazolo[1,5-a]pyrimidines and other heterocycles, showcasing an efficient method for producing compounds with potential biological activities, including antimicrobial properties (Abdelhamid et al., 2016).
Orientations Futures
Pyrazole derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents . This suggests that “4-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine” and similar compounds could have potential applications in medicinal chemistry and drug discovery .
Propriétés
IUPAC Name |
[4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6O/c1-14-6-7-29(26-14)18-12-17(24-13-25-18)27-8-10-28(11-9-27)19(30)15-4-2-3-5-16(15)20(21,22)23/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQUMDVPWZXFGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-isopropyl-N'-{4-[4-methyl-6-(4H-1,2,4-triazol-4-yl)pyridin-3-yl]phenyl}urea](/img/structure/B5538806.png)
![N~1~-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1H-tetrazole-1,5-diamine](/img/structure/B5538814.png)
![5-methyl-3-phenyl-6-propyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5538823.png)


![N-[3-(acetylamino)phenyl]-2,6-dichlorobenzamide](/img/structure/B5538842.png)


![1-(2-methylphenyl)-4-[(3-methyl-2-thienyl)carbonyl]-2-piperazinone](/img/structure/B5538879.png)
![N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}-N'-(2-methyl-5-nitrophenyl)sulfamide](/img/structure/B5538887.png)

![7-phenyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide](/img/structure/B5538895.png)
![1-(2-chloro-6-fluorobenzyl)-4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5538896.png)
![3-isopropyl-7-(2-methylpyrido[2,3-d]pyrimidin-4-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5538905.png)